1-[3,5-Bis(trifluoromethyl)phenyl]piperazine chemical properties
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a summary of the known chemical and physical properties of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine. This compound is a derivative of piperazine characterized by the presence of a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions. The electron-withdrawing nature of the trifluoromethyl groups is expected to significantly influence the compound's physicochemical and biological properties. Due to the limited availability of published data for this specific molecule, this guide summarizes the confirmed properties and provides a theoretical framework for its synthesis. Researchers should note that much of the readily available literature focuses on the related compound, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and care should be taken not to extrapolate those findings to the bis-substituted analog.
Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine | |
| CAS Number | 16172-96-6 | |
| Molecular Formula | C₁₂H₁₂F₆N₂ | |
| Molecular Weight | 298.23 g/mol | |
| Melting Point | 105-108 °C | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Solid (form not specified) |
Molecular Structure
The molecular structure of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine consists of a central piperazine ring linked via a nitrogen atom to a benzene ring. The benzene ring is substituted with two trifluoromethyl (-CF₃) groups at the meta-positions.
Caption: Molecular structure of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine.
Theoretical Synthesis Protocol
Hypothetical Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This method is widely used for the synthesis of N-arylpiperazines.
Reaction:
1-Bromo-3,5-bis(trifluoromethyl)benzene + Piperazine → 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine
Proposed Experimental Protocol:
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Materials:
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1-Bromo-3,5-bis(trifluoromethyl)benzene
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Piperazine (excess)
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Palladium catalyst (e.g., Pd₂(dba)₃)
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Phosphine ligand (e.g., BINAP, Xantphos)
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Strong base (e.g., sodium tert-butoxide)
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Anhydrous toluene (solvent)
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Procedure:
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To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.
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Add 1-bromo-3,5-bis(trifluoromethyl)benzene and piperazine to the flask.
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Add anhydrous toluene via syringe.
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Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
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After completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-[3,5-bis(trifluoromethyl)phenyl]piperazine.
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Caption: Hypothetical workflow for Buchwald-Hartwig amination synthesis.
Hypothetical Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another potential route, particularly given the presence of two strong electron-withdrawing trifluoromethyl groups on the aromatic ring, which activate the ring towards nucleophilic attack.
Reaction:
1-Fluoro-3,5-bis(trifluoromethyl)benzene + Piperazine → 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine
Proposed Experimental Protocol:
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Materials:
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1-Fluoro-3,5-bis(trifluoromethyl)benzene (or other suitable aryl halide)
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Piperazine (excess, acts as both nucleophile and base)
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Aprotic polar solvent (e.g., DMSO, DMF)
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Procedure:
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In a round-bottom flask, dissolve 1-fluoro-3,5-bis(trifluoromethyl)benzene in the aprotic polar solvent.
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Add an excess of piperazine to the solution.
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Heat the reaction mixture (temperature will depend on the reactivity of the aryl halide) and stir.
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Monitor the reaction by TLC or GC-MS.
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Upon completion, cool the mixture and pour it into water.
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Collect the precipitated product by filtration or extract with an appropriate organic solvent.
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Wash the product or organic extracts with water to remove excess piperazine and solvent.
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Dry the organic layer and concentrate, or dry the solid product.
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Recrystallize or perform column chromatography to obtain the pure product.
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Caption: Hypothetical workflow for SNAr synthesis.
Spectral Data
Biological Activity and Signaling Pathways
There is no available information in the scientific literature regarding the biological activity or the signaling pathways modulated by 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine. Studies on the related compound, TFMPP, have shown interaction with serotonergic systems; however, it is not scientifically sound to assume similar activity for the bis-substituted analog without experimental validation.
Safety and Handling
Detailed safety and handling information for 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine is not widely available. As with any research chemical with limited toxicological data, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For general guidance on handling piperazine derivatives, refer to the safety data sheet (SDS) for piperazine.
Conclusion
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine is a compound for which there is a notable lack of comprehensive data in the public domain. While its basic molecular properties are known, further research is required to elucidate its full physicochemical profile, establish detailed synthetic protocols, and investigate its potential biological activities. The theoretical synthetic pathways presented in this guide offer a starting point for researchers interested in preparing this compound for further study. All researchers are advised to proceed with caution and to perform their own analytical characterization and safety assessments.
